molecular formula C16H18O5 B12092432 1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose

1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose

Cat. No.: B12092432
M. Wt: 290.31 g/mol
InChI Key: QXLXWUIPTLQVRE-UHFFFAOYSA-N
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Description

1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose is a synthetic derivative of glucose. It is characterized by the presence of an isopropylidene group at the 1,2 positions and a benzoyloxy group at the 3 position. This compound is often used as a protected form of glucose in various chemical reactions due to its stability and reactivity .

Preparation Methods

The synthesis of 1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose typically involves the protection of glucose derivatives. The isopropylidene group is introduced by reacting glucose with acetone in the presence of an acid catalyst. The benzoyloxy group is then added through esterification with benzoyl chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

Chemical Reactions Analysis

1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose involves its role as a protected glucose derivative. The isopropylidene and benzoyloxy groups protect the glucose molecule from unwanted reactions, allowing selective modifications at specific positions. This protection is crucial for the synthesis of complex molecules and for studying specific biochemical pathways .

Comparison with Similar Compounds

1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose can be compared with other protected glucose derivatives such as:

The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and modifications that are not possible with other derivatives.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

phenyl 5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate

InChI

InChI=1S/C16H18O5/c1-4-11-12(13-15(19-11)21-16(2,3)20-13)14(17)18-10-8-6-5-7-9-10/h4-9,11-13,15H,1H2,2-3H3

InChI Key

QXLXWUIPTLQVRE-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(OC2O1)C=C)C(=O)OC3=CC=CC=C3)C

Origin of Product

United States

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